The compound (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule notable for its unique structural features, which include a benzofuran moiety and a furan substituent. The compound is characterized by its (Z) configuration at the double bond, influencing its chemical reactivity and potential biological properties. Its structural complexity suggests potential applications in medicinal chemistry and pharmacology due to the presence of both furan and benzofuran rings, which are often associated with various biological activities.
This compound is classified under organic compounds with specific relevance in medicinal chemistry. It has been cataloged with the Chemical Abstracts Service (CAS) number 622796-27-4 and has a molecular formula of C23H18O7. The molecular weight is approximately 406.3848 g/mol . The compound can be sourced from various chemical suppliers, indicating its availability for research purposes.
The synthesis of (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can be achieved through several methods, often involving multi-step synthetic routes that utilize starting materials readily available in laboratory settings. Common synthetic strategies may include:
The choice of synthesis method depends on factors such as yield, purity, and the availability of starting materials.
The molecular structure of the compound features a complex arrangement consisting of:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H18O7 |
| Molecular Weight | 406.3848 g/mol |
| CAS Number | 622796-27-4 |
| SMILES Representation | COc1cccc(c1C(=O)Oc1ccc(c(c1)O/C(=Cc1ccc(o1)C)/C2=O)OC) |
This structure indicates potential sites for chemical reactions and interactions with biological targets .
The compound's reactivity can be analyzed through various chemical reactions it may undergo, including:
Understanding these reactions is crucial for exploring modifications that could enhance pharmacological efficacy .
The mechanism of action for (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with biological targets. This interaction may occur through:
Data from predictive models in drug design can provide insights into the biological activity spectrum based on structural similarities to known active compounds.
The physical properties of the compound include:
Chemical properties include:
Relevant data should be gathered through experimental studies to confirm these properties .
The applications of (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate span various fields in scientific research:
Understanding its structure-function relationship is critical for optimizing these applications and advancing research into novel therapeutic avenues .
CAS No.: 2134602-45-0
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 7045-42-3